molecular formula C10H13ClFN B6196906 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2680529-51-3

6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B6196906
CAS No.: 2680529-51-3
M. Wt: 201.7
InChI Key:
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Description

6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13FN·HCl. It is a derivative of tetrahydroquinoline, which is a bicyclic compound consisting of a benzene ring fused to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Fully hydrogenated tetrahydroquinoline

    Substitution: Various substituted tetrahydroquinoline derivatives

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves the condensation of 2-amino-3-fluorobenzaldehyde with cyclohexanone followed by reduction and cyclization to form the desired product.", "Starting Materials": [ "2-amino-3-fluorobenzaldehyde", "cyclohexanone", "sodium borohydride", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-fluorobenzaldehyde with cyclohexanone in the presence of acetic acid to form 2-(3-fluoro-2-oxocyclohexylideneamino)-3-fluorobenzaldehyde", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form 2-(3-fluoro-2-hydroxycyclohexylideneamino)-3-fluorobenzaldehyde", "Step 3: Cyclization of the intermediate product with hydrochloric acid to form 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride" ] }

CAS No.

2680529-51-3

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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